Tak-715

Description

TAK-715 is under investigation in clinical trial NCT00760864 (Safety and Efficacy of this compound in Subjects With Rheumatoid Arthritis).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

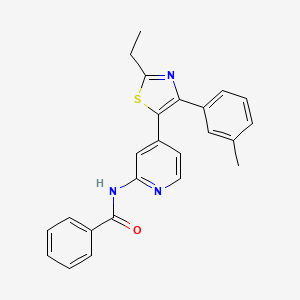

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKAIDKUDLCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184412 | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303162-79-0 | |

| Record name | TAK 715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-715 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303162-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAK-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-715: A Technical Deep Dive into its Mechanism of Action in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-715 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in inflammatory conditions such as rheumatoid arthritis and intervertebral disc degeneration. We will delve into its molecular interactions, downstream effects on inflammatory mediators, and its efficacy in preclinical models. This document synthesizes quantitative data into clear tabular formats, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of p38 MAPK, particularly the α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines and other mediators that drive the pathology of chronic inflammatory diseases.[3][4][5]

Upon activation by upstream kinases such as MKK3/6, which are in turn activated by MAP3Ks like TAK1 in response to inflammatory stimuli (e.g., IL-1β, TNF-α, LPS), p38 MAPK phosphorylates a variety of downstream substrates.[4] These substrates include transcription factors and other kinases that regulate the expression of genes involved in inflammation and tissue destruction. By binding to the ATP-binding pocket of p38α, this compound prevents the phosphorylation of these downstream targets, thereby attenuating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| p38α MAPK | Kinase Assay | 7.1 nM | [1][2] |

| p38β MAPK | Kinase Assay | 200 nM | [1][2] |

| TNF-α release | LPS-stimulated THP-1 cells | 48 nM | [2][3] |

| p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | Kinase Assays | >10 µM | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

| Parameter | Model/Study | Value | Reference |

| TNF-α Production Inhibition | LPS-induced in mice (10 mg/kg, p.o.) | 87.6% | [3] |

| Paw Volume Reduction | Adjuvant-induced arthritis (30 mg/kg, p.o.) | 25% | [3] |

| Cmax | 10 mg/kg, p.o. | 0.19 µg/mL | [2] |

| AUC | 10 mg/kg, p.o. | 1.16 µg·h/mL | [2] |

Effects on Downstream Inflammatory Mediators and Cellular Processes

This compound has been shown to modulate a range of downstream targets and cellular processes involved in inflammation.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

By inhibiting p38 MAPK, this compound effectively suppresses the production of key pro-inflammatory cytokines and mediators. In various cellular models, this compound has been demonstrated to reduce the expression of:

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in rheumatoid arthritis.[3]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases.

Attenuation of Apoptosis and Extracellular Matrix (ECM) Degradation

In the context of intervertebral disc degeneration, this compound has shown protective effects on nucleus pulposus cells. Specifically, it has been observed to:

-

Reduce Apoptosis: By modulating the expression of apoptosis-related proteins.

-

Inhibit ECM Degradation: By downregulating the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS).

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol is used to determine the phosphorylation status of p38 MAPK, a direct indicator of its activation.

Methodology:

-

Cell Lysis: Cells are treated with or without this compound and stimulated with an inflammatory agent (e.g., IL-1β). Cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for COX-2

This technique is employed to visualize the expression and localization of COX-2 within cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on coverslips, treated with this compound, and stimulated with an inflammatory agent.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against COX-2, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides, and the fluorescent signal is visualized using a fluorescence microscope.

CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxicity of this compound.[1]

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration.

-

CCK-8 Reagent Addition: The CCK-8 solution is added to each well.

-

Incubation and Measurement: The plate is incubated, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the anti-arthritic efficacy of this compound.[6]

Methodology:

-

Induction: Arthritis is induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail.[6][7]

-

Treatment: Rats are orally administered this compound or a vehicle control daily.

-

Assessment: The severity of arthritis is assessed by measuring paw swelling and through histopathological examination of the joints for signs of inflammation and tissue damage.

LPS-Induced TNF-α Production in THP-1 Cells

This in vitro assay measures the effect of this compound on the production of a key pro-inflammatory cytokine.

Methodology:

-

Cell Culture and Treatment: Human monocytic THP-1 cells are pre-treated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a potent and selective p38 MAPK inhibitor with a well-defined mechanism of action in inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines and mediators, coupled with its protective effects on cells and tissues, underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for its continued investigation in clinical settings for the treatment of rheumatoid arthritis and other inflammatory disorders. The detailed experimental protocols and visual aids included herein are intended to serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. toolsbiotech.com [toolsbiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 5. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. Adjuvant-Induced Arthritis Model [chondrex.com]

An In-depth Technical Guide to the p38 MAPK Signaling Pathway and the Investigational Inhibitor TAK-715

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its central role in inflammation has made it a key target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[2][3] This guide provides a detailed examination of the p38 MAPK cascade, its downstream effects, and the pharmacological profile of TAK-715, a potent and selective inhibitor of the p38α isoform.[4][5][6] We consolidate quantitative data on this compound's potency, selectivity, and in vivo efficacy, present detailed protocols for key experimental assays, and provide visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this area.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is an evolutionarily conserved signaling cascade that translates a wide array of extracellular signals into specific cellular responses, including inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][2][7] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied isoform implicated in inflammatory processes.[2][6][8]

Core Signaling Cascade and Activation

Activation of the p38 MAPK pathway follows a three-tiered kinase cascade, beginning with a MAP Kinase Kinase Kinase (MAP3K), which phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates the p38 MAPK on specific threonine and tyrosine residues (TGY motif).[9][10][11]

-

Upstream Activators (MAP3Ks): A variety of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (UV radiation, osmotic shock), and growth factors, activate MAP3Ks like TAK1, ASK1, and MEKKs.[1][2][9]

-

Intermediate Kinases (MAP2Ks): The primary MAP2Ks responsible for activating p38 are MKK3 and MKK6.[1][2][9][10] MKK4 can also contribute to p38 activation.[9][12]

-

p38 MAPK: Once activated by MKK3/6, p38 MAPK translocates from the cytoplasm to the nucleus, where it can phosphorylate a multitude of downstream targets.[1]

Downstream Targets and Cellular Responses

Activated p38 MAPK phosphorylates a diverse range of substrates, leading to varied biological outcomes.[9]

-

Protein Kinases: p38 activates other kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2).[1] MAPKAPK-2 is notably involved in regulating the synthesis of pro-inflammatory cytokines like TNF-α.

-

Transcription Factors: Key transcription factors are direct substrates of p38. These include Activating Transcription Factor 2 (ATF-2), c-Jun, Myocyte Enhancer Factor 2C (MEF2C), and CHOP.[1][12] Phosphorylation of these factors enhances their transcriptional activity, leading to the expression of genes involved in inflammation and stress responses.[1]

This compound: A Selective p38α MAPK Inhibitor

This compound is an orally active, potent small-molecule inhibitor of p38 MAPK, with high selectivity for the p38α isoform.[4][5] It has been investigated as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis, due to its ability to suppress the production of key inflammatory mediators like TNF-α.[13][14][15]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of p38α, preventing the kinase from phosphorylating its downstream substrates.[3][4] This blockade effectively halts the signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.[3][13]

Quantitative Data: Potency, Selectivity, Pharmacokinetics, and Efficacy

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity and Selectivity of this compound

| Target / Assay | IC50 Value | Reference(s) |

|---|---|---|

| p38α MAPK | 7.1 nM | [4][5][15][16][17] |

| p38β MAPK | 200 nM | [5][17] |

| p38γ/δ, JNK1, ERK1, IKKβ | >10 µM | [4][5][17] |

| LPS-stimulated TNF-α release (THP-1 cells) | 48 nM |[4][15][17] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Dosing | Reference(s) |

|---|---|---|---|---|

| Mouse | Oral Bioavailability | 18.4% | N/A | [4] |

| Rat | Oral Bioavailability | 21.1% | N/A | [4] |

| Rat | Cmax | 0.19 µg/mL | 10 mg/kg, p.o. | [5] |

| Rat | AUC(0-24h) | 1.16 µg·h/mL | 10 mg/kg, p.o. |[5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Result | Dosing | Reference(s) |

|---|---|---|---|---|

| Mouse | LPS-induced TNF-α production | 87.6% inhibition | 10 mg/kg, p.o. | [4][17] |

| Rat | Adjuvant-induced arthritis | 25% reduction in paw volume | 30 mg/kg, p.o. |[4][5] |

Key Experimental Methodologies

The characterization of p38 MAPK inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays, as well as animal models of inflammation.

In Vitro p38 Kinase Activity Assay (Non-Radioactive)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38 kinase.

Principle: Active p38 MAPK is isolated, typically by immunoprecipitation from cell lysates using an antibody against the phosphorylated (active) form of p38. The isolated kinase is then incubated with a known substrate (e.g., recombinant ATF-2 protein) and ATP. The amount of phosphorylated substrate is subsequently measured, often via Western blot using a phospho-specific antibody or through luminescence-based methods that quantify ATP consumption (e.g., ADP-Glo™).[11][18]

Detailed Protocol (Immunoprecipitation-Western Blot Method):

-

Cell Lysis: Prepare cell lysates from stimulated (e.g., UV-treated) cells known to have high p38 activity.

-

Immunoprecipitation (IP): Incubate cell lysates with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C to capture active p38 kinase.[11]

-

Washing: Pellet the antibody-bead complex by centrifugation and wash several times with IP buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the pellet in a kinase assay buffer containing recombinant ATF-2 substrate (1-2 µg), ATP (e.g., 100-200 µM), and the test inhibitor (e.g., this compound) or vehicle control.[11]

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phospho-ATF-2 (Thr71).[11]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. The intensity of the phospho-ATF-2 band corresponds to p38 kinase activity.

Cell-Based TNF-α Release Assay

This functional assay measures the effect of an inhibitor on cytokine production in a relevant cell line.

Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS), which robustly activates the p38 MAPK pathway and induces the production and release of TNF-α. Cells are pre-treated with the inhibitor, and the concentration of TNF-α in the cell culture supernatant is measured by ELISA.

Detailed Protocol:

-

Cell Plating: Seed THP-1 cells in a 96-well plate.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a standard human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Plot the data to determine the IC50 value.

Western Blotting for p38 Phosphorylation

This method directly assesses the activation state of p38 MAPK within cells.

Principle: Cells are treated with a stimulus (e.g., IL-1β) in the presence or absence of an inhibitor. Whole-cell lysates are then prepared, and Western blotting is used to detect the levels of phosphorylated p38 (p-p38) and total p38. A decrease in the p-p38/total p38 ratio indicates pathway inhibition.[13]

Detailed Protocol:

-

Cell Treatment: Plate cells (e.g., nucleus pulposus cells, NPCs) and allow them to adhere.[13] Pre-treat with this compound for 2 hours before stimulating with IL-1β (e.g., 10 ng/mL) for the desired time (e.g., 48 hours).[13]

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182). Subsequently, strip and re-probe the membrane with an antibody for total p38 as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and chemiluminescent detection to visualize bands. Densitometry is used to quantify the ratio of p-p38 to total p38.

Conclusion

The p38 MAPK pathway remains a high-interest target for the development of anti-inflammatory therapeutics. This compound exemplifies a potent and selective p38α inhibitor that effectively suppresses inflammatory cytokine production in both in vitro and in vivo models. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field, facilitating the continued investigation of p38 MAPK signaling and the development of next-generation inhibitors for inflammatory and autoimmune diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 9. researchgate.net [researchgate.net]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. TAK 715 | p38 MAPK inhibitor | Hello Bio [hellobio.com]

- 17. caymanchem.com [caymanchem.com]

- 18. promega.com [promega.com]

TAK-715 as a selective p38α inhibitor

An In-depth Technical Guide to TAK-715: A Selective p38α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase α (p38α), a key enzyme in the signaling cascade of inflammatory responses.[1][2][3] By selectively targeting p38α, this compound effectively modulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and has demonstrated therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Rationale

The p38 MAP kinase pathway is a critical signaling cascade that responds to environmental stress and pro-inflammatory cytokines.[6] Of the four p38 isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and plays a central role in regulating the production of key inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[7][8][9] In chronic inflammatory diseases like rheumatoid arthritis, the sustained activation of p38α is a key driver of the disease pathology.[10]

This compound is a thiazole-benzamide derivative that functions as an ATP-competitive inhibitor of p38α.[4] X-ray crystallography studies have revealed that this compound binds to the ATP pocket of p38α, occupying the hydrophobic back pocket, the adenine region, and the front pocket.[1][11] This binding stabilizes the enzyme in an inactive conformation, preventing the phosphorylation of downstream substrates and thereby inhibiting the inflammatory cascade. Its selectivity for p38α over other kinases, including other p38 isoforms, is a key characteristic that minimizes off-target effects.[1]

Signaling Pathway

The diagram below illustrates the p38α signaling pathway and the point of inhibition by this compound. External stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like IL-1β and TNF-α, activate upstream kinases (MKK3/6). These kinases then phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression of inflammatory mediators. This compound blocks the kinase activity of p38α, thus preventing these downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

In Vitro Potency and Selectivity

| Target/Assay | IC50 | Species | Cell Line/System | Reference |

| p38α MAPK | 7.1 nM | Human | Cell-free assay | [1][4] |

| p38β MAPK | 200 nM | Human | Cell-free assay | [2] |

| p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | Human | Cell-free assay | [1][2] |

| LPS-induced TNF-α production | 48 nM | Human | THP-1 cells | [1][4][5] |

| Casein Kinase I (CK1δ/ε) | Inhibited | - | - | [2] |

In Vivo Efficacy

| Animal Model | Species | Treatment | Efficacy | Reference |

| LPS-induced TNF-α production | Mouse | 10 mg/kg, p.o. | 87.6% inhibition | [1][4][5] |

| Adjuvant-induced arthritis | Rat | 30 mg/kg, p.o. | 25% reduction in paw volume | [1][4] |

Pharmacokinetic Profile

| Species | Bioavailability | Cmax | AUC(0-24h) | Reference |

| Mouse | 18.4% | - | - | [1] |

| Rat | 21.1% | 0.19 µg/mL | 1.16 µg·h/mL | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory procedures.

p38α Kinase Activity Assay (In Vitro)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified p38α enzyme.

Workflow Diagram:

Materials:

-

Recombinant human p38α enzyme

-

ATF2 fusion protein (substrate)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of ATF2 substrate and ATP in kinase buffer.

-

Reaction Setup: To the wells of a 384-well plate, add 1 µL of this compound dilution or vehicle (DMSO control).

-

Add 2 µL of diluted p38α enzyme to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[12]

-

Detection:

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Production Assay in THP-1 Cells

This cell-based assay measures the effect of this compound on the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Analysis: Determine the IC50 of this compound for TNF-α production.

Western Blot for Phospho-p38α

This protocol is used to detect the levels of phosphorylated (active) p38α in cell lysates following stimulation and treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells (e.g., nucleus pulposus cells) with an inflammatory stimulus like IL-1β, with or without pre-treatment with this compound.[13] After treatment, wash the cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-p38α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38α to serve as a loading control.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a common in vivo model for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Materials:

-

Male Lewis rats

-

Complete Freund's Adjuvant (CFA)

-

This compound formulation for oral gavage

-

Calipers for paw volume measurement

Procedure:

-

Induction of Arthritis: Induce arthritis by injecting CFA into the subplantar region of one hind paw.

-

Dosing: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle daily, starting from the day of CFA injection or upon the appearance of secondary symptoms.[1]

-

Assessment:

-

Monitor the animals for clinical signs of arthritis, such as erythema and swelling.

-

Measure the volume of both the injected (primary) and contralateral (secondary) paws at regular intervals using calipers.

-

-

Termination and Analysis: At the end of the study, animals are euthanized. Paw tissues can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. The percentage reduction in paw volume in the treated group compared to the vehicle group is a primary endpoint.[4]

Summary and Future Directions

This compound is a highly selective and orally bioavailable inhibitor of p38α MAPK that demonstrates significant anti-inflammatory effects in both in vitro and in vivo models. Its ability to potently suppress the production of key pro-inflammatory cytokines provides a strong rationale for its development as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.[5] While it has progressed to Phase II clinical trials, the broader therapeutic potential of p38α inhibitors continues to be an area of active research, with considerations for optimizing efficacy while managing potential long-term safety profiles.[1][4][14] The detailed methodologies and data presented in this guide offer a valuable resource for researchers working on p38α inhibitors and the broader field of inflammatory disease drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. X-ray structure of p38α bound to this compound: comparison with three classic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 7. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Targeting the p38α pathway in chronic inflammatory diseases: Could activation, not inhibition, be the appropriate therapeutic strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. promega.com [promega.com]

- 13. This compound alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C24H21N3OS | CID 9952773 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of TAK-715

Introduction

This compound is an orally active and potent small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform.[1][2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][4][5] Consequently, inhibitors of this pathway are considered promising therapeutic agents for chronic inflammatory diseases, including rheumatoid arthritis (RA).[2][5] this compound was identified as a clinical candidate for the treatment of RA and has undergone phase II clinical trials.[2][6] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative preclinical data, and key experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the p38 MAPK signaling cascade. This pathway is a key regulator of cellular responses to stress and cytokines.[7] In inflammatory conditions, stimuli like IL-1β or lipopolysaccharide (LPS) trigger the phosphorylation and activation of p38 MAPK.[2][4] Activated p38 (p-p38) then phosphorylates downstream targets, leading to the production of inflammatory mediators and cytokines, as well as processes like apoptosis and extracellular matrix (ECM) degradation.[4]

This compound selectively binds to the ATP-binding pocket of p38α, with the amide NH of the molecule forming a hydrogen bond with the main-chain carbonyl of Met109 in the kinase.[3] This inhibition of p38α phosphorylation prevents the activation of the downstream signaling cascade.[4] The consequences of this inhibition include:

-

Reduced Inflammatory Cytokine and Mediator Production: this compound significantly inhibits the production of TNF-α, COX-2, and HMGB1.[2][4]

-

Protection Against ECM Degradation: It prevents the degradation of crucial matrix components like collagen II by inhibiting matrix metalloproteinases (MMPs) such as MMP3 and MMP9, and ADAMTS5.[4]

-

Anti-Apoptotic Effects: this compound modulates the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax and cleaved-caspase3, thereby inhibiting apoptosis.[4]

This compound also demonstrates cross-reactivity with casein kinase Iδ/ε (CK1δ/ε), which can lead to the inhibition of Wnt/β-catenin signaling at higher concentrations.[1][8]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 Value | Species | Notes | Reference |

| p38α MAPK | 7.1 nM | Human | Cell-free kinase assay | [1][2][3][7] |

| p38β MAPK | 200 nM | Human | Cell-free kinase assay. 28-fold selective for p38α. | [1][3] |

| p38γ/δ MAPK | >10 µM | Human | No significant inhibition. | [1][3] |

| Other Kinases | >10 µM | Human | No inhibition of JNK1, ERK1, IKKβ, MEKK1, or TAK1. | [1][3] |

| Cytochrome P450 | >10 µM | Human | No inhibitory activity against major CYPs, including CYP3A4. | [1][2] |

Table 2: Cellular and In Vivo Activity

| Assay/Model | Endpoint | Result | Dose/Concentration | Reference |

| Cellular Activity | ||||

| LPS-stimulated THP-1 cells | TNF-α Release | IC50 = 48 nM | N/A | [1][2][3] |

| IL-1β-stimulated NPCs | COX-2 & HMGB1 Production | Dose-dependent inhibition | 0.5 µM - 1.0 µM | [4] |

| IL-1β-stimulated NPCs | Apoptosis | Inhibition of apoptosis | Pretreatment | [4] |

| In Vivo Efficacy | ||||

| LPS-induced mice | TNF-α Production | 87.6% inhibition | 10 mg/kg, p.o. | [2][3] |

| Rat Adjuvant-Induced Arthritis | Secondary Paw Volume | 25% inhibition | 30 mg/kg, p.o. | [3] |

Table 3: Pharmacokinetic Profile

| Species | Dose | Cmax | AUC(0-24h) | Oral Bioavailability (%) | Reference |

| Rat | 10 mg/kg, p.o. | 0.19 µg/mL | 1.16 µg·h/mL | 21.1% | [1][3] |

| Mouse | N/A | N/A | N/A | 18.4% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are summaries of key experimental protocols used in the evaluation of this compound.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on its primary target.

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK is used as the enzyme source. A specific substrate, such as ATF2 (Activating Transcription Factor 2), is prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture containing the p38α enzyme, the substrate, and the test compound (this compound). The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is typically done using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using an antibody-based detection system (e.g., HTRF, ELISA) that recognizes the phosphorylated form of the substrate.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular TNF-α Release Assay (LPS-stimulated THP-1 cells)

This assay measures the compound's ability to inhibit cytokine production in a relevant human cell line.

-

Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with FBS).

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Pre-incubation: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production and release of TNF-α.

-

Incubation: The plates are incubated for a period sufficient to allow for robust TNF-α production (e.g., 4-6 hours).

-

Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This is a standard preclinical model for evaluating the efficacy of anti-rheumatic agents.

-

Acclimatization: Male Lewis rats are acclimatized to laboratory conditions.

-

Induction (Day 0): Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.

-

Treatment Initiation: Prophylactic or therapeutic dosing regimens can be used. For example, oral administration (p.o.) of this compound (e.g., 3-30 mg/kg) or vehicle control begins on the day of induction or after the onset of clinical signs.[1][3]

-

Efficacy Assessment: The primary endpoint is the measurement of non-injected hind paw volume (secondary inflammation) using a plethysmometer at regular intervals. Clinical scores based on paw swelling, erythema, and joint mobility are also recorded.

-

Terminal Procedures: At the end of the study (e.g., Day 21), animals are euthanized. Blood samples may be collected for cytokine analysis, and hind paws are collected for histopathological assessment of inflammation, pannus formation, and bone/cartilage destruction.

-

Data Analysis: The percentage of inhibition of paw swelling in the this compound treated groups is calculated relative to the vehicle-treated group.

Drug Development Rationale and Progression

The development of this compound followed a logical, target-based approach common in modern drug discovery.

Conclusion

This compound is a potent and selective inhibitor of p38α MAPK with a well-defined mechanism of action. It effectively suppresses the production of key inflammatory mediators in cellular assays and demonstrates significant efficacy in preclinical models of arthritis.[2][3] Its pharmacological profile, characterized by oral bioavailability and a lack of major cytochrome P450 inhibition, established it as a viable clinical candidate for the treatment of rheumatoid arthritis.[1][2] The data summarized herein provide a comprehensive technical foundation for researchers and drug developers interested in p38 MAPK inhibitors and the broader field of anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (this compound) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. apexbt.com [apexbt.com]

- 8. TAK 715 | p38 MAPK inhibitor | Hello Bio [hellobio.com]

A Technical Guide to TAK-715: Mechanism of Action and Role in TNF-α Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: TAK-715 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with notable selectivity for the p38α isoform. The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, playing a pivotal role in the biosynthesis of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Consequently, inhibitors of this pathway, such as this compound, have been investigated as therapeutic agents for chronic inflammatory diseases like rheumatoid arthritis.[1][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action in regulating TNF-α, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the enzymatic activity of p38α MAPK.[5] This kinase is a key component of a signaling cascade that translates extracellular stress signals into a cellular response. In inflammatory contexts, stimuli such as lipopolysaccharide (LPS) or other cytokines (e.g., IL-1β) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[6][7] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors, leading to the increased transcription and translation of pro-inflammatory genes, most notably TNF-α.[3] this compound binds to the ATP-binding pocket of p38α, preventing its kinase activity and thereby blocking the entire downstream signaling cascade that leads to TNF-α production.[5][6]

Quantitative Data Presentation

The efficacy of this compound has been quantified in a series of preclinical in vitro and in vivo studies. The data highlights its potency against its primary target and its functional impact on TNF-α production.

Table 1: In Vitro Efficacy and Selectivity

| Parameter | Target/Assay | Value | Source |

| IC₅₀ | p38α MAPK | 7.1 nM | [5][8][9] |

| IC₅₀ | p38β MAPK | 200 nM | [8][9] |

| Selectivity | p38α vs p38β | ~28-fold | [5] |

| IC₅₀ | p38γ, p38δ, JNK1, ERK1 | >10 µM | [5][9] |

| IC₅₀ | LPS-stimulated TNF-α release (THP-1 cells) | 48 nM | [1][8][9] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Dosage | Effect | Source |

| LPS-Induced TNF-α Production | Mouse | 10 mg/kg, p.o. | 87.6% inhibition of TNF-α | [1][5][9] |

| Adjuvant-Induced Arthritis | Rat | 30 mg/kg, p.o. | 25% reduction in paw swelling | [5][9] |

Table 3: Pharmacokinetic Profile

| Parameter | Species | Dosage | Value | Source |

| Cₘₐₓ | Rat | 10 mg/kg, p.o. | 0.19 µg/mL | [5][8] |

| AUC | Rat | 10 mg/kg, p.o. | 1.16 µg·h/mL | [5][8] |

| Oral Bioavailability | Mouse | Not specified | 18.4% | [5] |

| Oral Bioavailability | Rat | Not specified | 21.1% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used to characterize this compound.

Protocol: In Vitro p38α Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on its molecular target.

-

Objective: To determine the IC₅₀ value of this compound for p38α MAPK.

-

Materials: Recombinant human p38α enzyme, biotinylated substrate peptide (e.g., ATF2), ATP, this compound, assay buffer, plates, detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for HTRF).

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the recombinant p38α enzyme to the wells of a microtiter plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Add detection reagents and incubate to allow for binding to the phosphorylated substrate.

-

Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: In Vitro TNF-α Release Assay from THP-1 Cells

This cellular assay measures the functional consequence of p38 MAPK inhibition on cytokine production.

-

Objective: To determine the IC₅₀ of this compound for inhibiting LPS-induced TNF-α release.

-

Materials: Human monocytic THP-1 cell line, cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), Phorbol 12-myristate 13-acetate (PMA) for differentiation, Lipopolysaccharide (LPS), this compound, TNF-α ELISA kit.

-

Methodology:

-

Culture THP-1 monocytes and seed them into 96-well plates.

-

Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 10-100 ng/mL) for 24-48 hours. Wash cells to remove PMA.

-

Prepare serial dilutions of this compound. Pre-incubate the differentiated cells with the compound dilutions for 1-2 hours.

-

Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for negative controls).

-

Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plates and carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percent inhibition of TNF-α release against the log concentration of this compound.

-

Protocol: In Vivo Murine Model of LPS-Induced TNF-α Production

This protocol assesses the efficacy of orally administered this compound in a systemic inflammation model.

-

Objective: To measure the in vivo inhibition of systemic TNF-α production by this compound.

-

Materials: BALB/c or C57BL/6 mice, this compound, vehicle for oral administration (e.g., 0.5% methylcellulose), LPS, sterile saline, blood collection supplies, TNF-α ELISA kit.

-

Methodology:

-

Fast mice overnight but allow access to water.

-

Prepare a formulation of this compound in the vehicle. Administer this compound orally (p.o.) by gavage at desired doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.

-

After a set time post-dose (e.g., 1-2 hours, to allow for absorption), administer a systemic challenge of LPS (e.g., 0.1-1 mg/kg) via intraperitoneal (i.p.) injection.

-

At the time of peak TNF-α response (typically 1.5-2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital sinus into tubes containing anticoagulant.

-

Separate plasma by centrifugation.

-

Measure the plasma TNF-α levels using an ELISA kit.

-

Calculate the percent inhibition of TNF-α production for each dose group compared to the vehicle-treated control group.

-

Logical Relationships and Broader Effects

The primary therapeutic rationale for this compound is its potent inhibition of TNF-α. However, because p38 MAPK is involved in multiple cellular processes, its inhibition can lead to broader biological consequences. These include the downregulation of other inflammatory mediators and effects on cell survival and matrix integrity.[6]

It is also important to note that this compound can exhibit off-target activity. It has been shown to inhibit Casein Kinase Iδ/ε (CK1δ/ε), which can interfere with Wnt/β-catenin signaling.[8][10] This cross-reactivity is an important consideration in drug development, as it could contribute to both therapeutic and adverse effects.

Conclusion

This compound is a well-characterized inhibitor of p38α MAPK that effectively suppresses the production and release of the pivotal pro-inflammatory cytokine TNF-α. Its mechanism of action is rooted in the direct inhibition of the p38 MAPK signaling pathway. Quantitative preclinical data from both in vitro and in vivo models demonstrate its potency and oral activity, which supported its investigation as a potential treatment for rheumatoid arthritis. The detailed experimental protocols provided herein form the basis for the continued investigation of p38 MAPK inhibitors. Understanding the complete biological profile of this compound, including its primary on-target effects on TNF-α and its broader secondary and off-target activities, is essential for its potential future development and for the design of next-generation kinase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (this compound) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 4. | BioWorld [bioworld.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of TAK-715: A p38 MAPK Inhibitor with Off-Target Effects on Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-715, an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), has been investigated primarily for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1][2] However, subsequent research has unveiled a more complex pharmacological profile, revealing its ability to modulate the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of this compound, focusing on its dual mechanism of action. While its primary target is p38α MAPK, the inhibitory effects of this compound on Wnt/β-catenin signaling are attributed to its off-target activity against casein kinase Iδ (CK1δ) and casein kinase Iε (CK1ε).[1][3] This document will detail the core mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the involved signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated efficacy in preclinical models of inflammatory diseases.[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Clinical trials have explored its potential in treating rheumatoid arthritis.

Beyond its intended target, this compound has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The initial hypothesis that p38 MAPK directly regulates Wnt signaling has been challenged by studies showing that the effect of this compound on this pathway is independent of its p38 inhibitory activity.[3] Instead, kinase profiling studies have revealed that this compound exhibits cross-reactivity with CK1δ and CK1ε, essential positive regulators of the Wnt/β-catenin cascade.[3]

Mechanism of Action

Inhibition of p38 MAPK Signaling

This compound is a potent inhibitor of p38α MAPK. This kinase is a central node in a signaling pathway activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates various downstream substrates, leading to the transcriptional activation of genes encoding inflammatory mediators like TNF-α. By inhibiting p38α, this compound effectively blocks this inflammatory cascade.

Off-Target Inhibition of Wnt/β-catenin Signaling via Casein Kinase Iδ/ε

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, which includes a Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptor. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase I (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

CK1δ and CK1ε play a critical role in this process by priming β-catenin for subsequent phosphorylation by GSK3β. The binding of a Wnt ligand leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of β-catenin phosphorylation. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes.

This compound's inhibitory effect on this pathway stems from its direct inhibition of CK1δ and CK1ε.[3] By blocking the activity of these kinases, this compound prevents the initial phosphorylation of β-catenin, thereby mimicking the effect of Wnt signaling and leading to β-catenin stabilization. However, studies have also shown that this compound inhibits Wnt-3a-induced phosphorylation of Dishevelled-2 (Dvl2), a key scaffold protein in the Wnt pathway, suggesting a more complex interaction.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| p38α MAPK | 7.1 | Cell-free assay | [1] |

| p38β MAPK | 200 | Cell-free assay | [1] |

| p38γ/δ MAPK | >10,000 | Not specified | [1] |

| JNK1 | >10,000 | Not specified | [1] |

| ERK1 | >10,000 | Not specified | [1] |

| IKKβ | >10,000 | Not specified | [1] |

| MEKK1 | >10,000 | Not specified | [1] |

| TAK1 | >10,000 | Not specified | [1] |

| Casein Kinase Iδ/ε | Inhibition >80% at 1µM | Kinase Panel Screen |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) | Effect | Reference |

| LPS-stimulated TNF-α release | THP-1 | 48 | Inhibition | [1] |

| Wnt-3a-stimulated β-catenin nuclear entry | Not specified | Not specified | Inhibition | [3] |

| Wnt-3a-induced Dvl2 phosphorylation | U2OS-EFC | 10,000 (10 µM) | Inhibition | [1] |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) at various concentrations

-

96-well or 384-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In each well of the plate, add the kinase, the substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent for fluorescent assays).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence intensity using a plate reader.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter construct (e.g., TOPflash) and a control reporter (e.g., Renilla luciferase).

-

Wnt3a conditioned medium or recombinant Wnt3a.

-

This compound at various concentrations.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a. Include a non-stimulated control.

-

Incubate the cells for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity by Wnt3a in the presence and absence of this compound.

-

Plot the fold induction against the this compound concentration to determine its inhibitory effect.

Immunoprecipitation and Western Blot for Dvl2 Phosphorylation

This protocol is used to assess the phosphorylation status of Dvl2.

Materials:

-

Cell line (e.g., U2OS).

-

Wnt3a conditioned medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-Dvl2 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-Dvl2 and anti-phospho-Dvl2 (if available, otherwise observe band shift).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells and treat with or without Wnt3a and this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Dvl2 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against Dvl2. Phosphorylation of Dvl2 often results in a noticeable upward shift in its molecular weight on the gel.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of action on p38 MAPK and Wnt/β-catenin signaling.

Experimental Workflows

Caption: Workflow diagrams for key experimental protocols.

Conclusion

This compound presents a fascinating case of a targeted inhibitor with significant off-target effects that open up new avenues for research and potential therapeutic applications. While its development was focused on the inhibition of p38 MAPK for inflammatory diseases, its ability to modulate the Wnt/β-catenin pathway through the inhibition of CK1δ/ε highlights the importance of comprehensive kinase profiling in drug discovery. This dual activity could have implications for its therapeutic window and potential side effects, but also suggests that this compound and similar molecules could be repurposed for diseases driven by aberrant Wnt signaling. Further investigation into the precise molecular interactions and the downstream consequences of this compound's action on the Wnt pathway is warranted to fully understand its pharmacological profile and potential clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of TAK-715 in Arthritis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of TAK-715, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), in established models of arthritis. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl]benzamide, is a selective inhibitor of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] These cytokines are major drivers of the chronic inflammation, synovial hyperplasia, and joint destruction characteristic of rheumatoid arthritis.[1] By targeting the p38 MAPK pathway, this compound aims to modulate these pathological processes.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade activated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1. Activation of this pathway in immune and synovial cells leads to the downstream activation of transcription factors and other kinases, culminating in the increased expression of genes that drive inflammation and joint degradation. This compound exerts its therapeutic effect by inhibiting p38α and p38β isoforms, thereby disrupting this inflammatory cascade.

In Vitro and In Vivo Efficacy Data

This compound has demonstrated potent inhibition of the p38 MAPK pathway in both enzymatic and cellular assays, which translates to significant anti-inflammatory effects in animal models of arthritis.

In Vitro Activity

The inhibitory activity of this compound against p38 MAPK isoforms and its effect on TNF-α production are summarized below.

| Target | Assay Type | IC50 | Reference |

| p38α MAPK | Enzymatic | 7.1 nM | [1] |

| p38β MAPK | Enzymatic | 200 nM | [1] |

| TNF-α Production | LPS-stimulated THP-1 cells | 48 nM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA)

This compound has shown significant efficacy in a rat model of adjuvant-induced arthritis, a widely used model for screening anti-inflammatory compounds.

| Animal Model | Parameter | Dose (Oral) | Efficacy | Reference |

| Rat Adjuvant-Induced Arthritis | Paw Swelling / Volume | 30 mg/kg | 25% reduction vs. vehicle | [1] |

| Rat Adjuvant-Induced Arthritis | Secondary Paw Volume | 3 - 30 mg/kg | Significant reduction | [1] |

| Rat (LPS Challenge) | TNF-α Production | Not Specified | 87.6% inhibition | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models.

Note: Detailed dose-response data and efficacy in other arthritis models, such as collagen-induced arthritis, are not extensively available in the public domain.

Experimental Protocols

The following sections describe standardized, detailed methodologies for the key in vivo arthritis models relevant to the evaluation of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a robust and rapid inflammatory response in the joints following immunization with an adjuvant.

I. Animals:

-

Species: Rat

-

Strain: Lewis or Sprague-Dawley

-

Age: 7-8 weeks

-

Housing: Specific Pathogen-Free (SPF) conditions with a standard 12-hour light/dark cycle and ad libitum access to food and water.

II. Induction Protocol:

-

Adjuvant Preparation: Prepare a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in sterile mineral oil or incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.

-

Immunization: On day 0, administer a single 0.1 mL subcutaneous injection of the adjuvant suspension into the plantar surface of the right hind paw or the base of the tail.

-

Disease Development: A primary inflammatory response develops in the injected paw within days. A secondary, systemic arthritic response affecting the non-injected paws typically appears between days 10 and 14.

III. Drug Administration (Example Therapeutic Protocol):

-

Compound: this compound

-

Formulation: Suspend in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosing: Administer orally (p.o.) via gavage once daily, starting from the onset of secondary paw swelling (e.g., day 10) and continuing for a predefined period (e.g., 14-21 days).

-

Groups:

-

Vehicle Control

-

This compound (e.g., 3, 10, 30 mg/kg)

-

Positive Control (e.g., Methotrexate)

-

IV. Efficacy Assessment:

-

Clinical Scoring: Score arthritis severity in each non-injected paw daily or every other day on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

-

Paw Volume/Thickness: Measure the volume of the non-injected hind paw using a plethysmometer or the thickness using a digital caliper.

-

Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is an autoimmune model that shares many immunological and pathological features with human rheumatoid arthritis.

I. Animals:

-

Species: Mouse

-

Strain: DBA/1 (highly susceptible)

-

Age: 8-10 weeks

II. Induction Protocol:

-

Emulsion Preparation: Emulsify type II collagen (from bovine or chicken) with Complete Freund's Adjuvant (CFA) to a final concentration of 2 mg/mL collagen.

-

Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Disease Development: Arthritis typically develops 28-35 days after the primary immunization.

III. Drug Administration and Efficacy Assessment:

-

Follow similar procedures for drug administration (prophylactic or therapeutic) and efficacy assessment (clinical scoring, paw thickness, histology) as described for the AIA model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in a preclinical arthritis model.

Conclusion

The available data indicate that this compound is a potent, orally bioavailable p38 MAPK inhibitor with demonstrated anti-inflammatory efficacy in a rat model of adjuvant-induced arthritis.[1] Its mechanism of action, targeting a key node in the inflammatory signaling cascade, provides a strong rationale for its development as a therapeutic agent for rheumatoid arthritis. Further detailed studies, particularly dose-ranging efficacy and histological analyses in both AIA and CIA models, would be beneficial to fully characterize its preclinical profile and therapeutic potential.

References

A Technical Guide to the Anti-Inflammatory Properties of TAK-715

For Researchers, Scientists, and Drug Development Professionals